molecular formula C25H22N4O2 B11146959 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11146959
M. Wt: 410.5 g/mol
InChI Key: GEWMGOHFPSKNJO-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a naphthalene moiety, and an oxazole ring

Preparation Methods

The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable reagent to introduce the piperazine moiety.

    Introduction of the Naphthalene Group: The naphthalene group is then introduced through a coupling reaction.

    Formation of the Oxazole Ring: The final step involves the cyclization reaction to form the oxazole ring, resulting in the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and oxazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The naphthalene and oxazole rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:

The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile lies in its combination of structural elements, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H22N4O2/c1-30-20-11-9-19(10-12-20)28-13-15-29(16-14-28)25-23(17-26)27-24(31-25)22-8-4-6-18-5-2-3-7-21(18)22/h2-12H,13-16H2,1H3

InChI Key

GEWMGOHFPSKNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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